molecular formula C22H17N5O4 B10888990 1-benzyl-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1H-benzimidazole

1-benzyl-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1H-benzimidazole

Cat. No.: B10888990
M. Wt: 415.4 g/mol
InChI Key: DGWBLPXBEZYOSM-FSJBWODESA-N
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Description

6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE is a complex organic compound that features a benzodioxole ring substituted with a nitro group and a benzimidazole hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE typically involves the following steps:

    Formation of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE: This can be achieved by nitration of 1,3-benzodioxole followed by formylation.

    Synthesis of 1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL HYDRAZONE: This involves the reaction of 1-benzyl-1H-1,3-benzimidazole with hydrazine.

    Condensation Reaction: The final step involves the condensation of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE with 1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL HYDRAZONE under acidic or basic conditions to form the desired hydrazone compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The aldehyde group can be reduced to form alcohol derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXALDEHYDE OXIME
  • 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXALDEHYDE N-ETHYLTHIOSEMICARBAZONE
  • 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXALDEHYDE N-PHENYLTHIOSEMICARBAZONE

Uniqueness

The uniqueness of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE lies in its combined structural features of a benzodioxole ring, a nitro group, and a benzimidazole hydrazone moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17N5O4

Molecular Weight

415.4 g/mol

IUPAC Name

1-benzyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzimidazol-2-amine

InChI

InChI=1S/C22H17N5O4/c28-27(29)19-11-21-20(30-14-31-21)10-16(19)12-23-25-22-24-17-8-4-5-9-18(17)26(22)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,25)/b23-12+

InChI Key

DGWBLPXBEZYOSM-FSJBWODESA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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